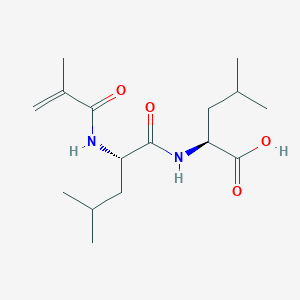
N-(2-Methylacryloyl)-L-leucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylacryloyl)-L-leucyl-L-leucine is a synthetic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a 2-methylacryloyl group attached to a dipeptide consisting of two leucine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-L-leucyl-L-leucine typically involves the reaction of 2-methylacryloyl chloride with a dipeptide of L-leucine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylacryloyl)-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acrylate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Applications De Recherche Scientifique
N-(2-Methylacryloyl)-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Methylacryloyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets. The acrylate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with similar reactivity but different biological applications.
N-(2-Methylacryloyl)-L-alanyl-L-alaninamide: A dipeptide with a similar structure but different functional properties.
Uniqueness
N-(2-Methylacryloyl)-L-leucyl-L-leucine is unique due to its specific dipeptide structure, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .
Propriétés
Numéro CAS |
915416-61-4 |
|---|---|
Formule moléculaire |
C16H28N2O4 |
Poids moléculaire |
312.40 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-(2-methylprop-2-enoylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-9(2)7-12(17-14(19)11(5)6)15(20)18-13(16(21)22)8-10(3)4/h9-10,12-13H,5,7-8H2,1-4,6H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13-/m0/s1 |
Clé InChI |
SHVKKPNLBLZGAI-STQMWFEESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C(=C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
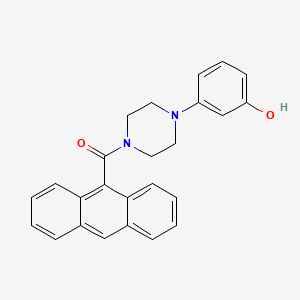
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
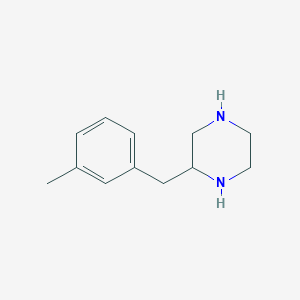
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
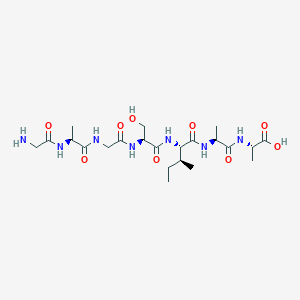
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
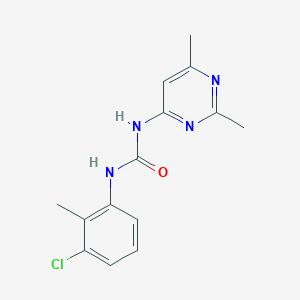
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
